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molecular formula C13H13FN2O B8597952 (3-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine

(3-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine

Cat. No. B8597952
M. Wt: 232.25 g/mol
InChI Key: VSIABPDZGSDWRU-UHFFFAOYSA-N
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Patent
US07446113B2

Procedure details

A mixture of commercially available 2-chloro-3-fluoromethylpyridine (10.53 g, 80 mmol), 4-methoxybenzylamine (12.5 mL, 96 mmol), DIPEA (16.5 mL, 96 mmol) and DMAP (150 mg) in n-butanol (20 mL) was refluxed (oilbathtemp. 140° C.) for 12 days. Concentrated in vacuum and directly subjected to chromatography. Silica gel column chromatography gave the title compound as a yellow liquid (6.3 g, 34%). MS (ISP) 233.1 [(M+H)+].
Quantity
10.53 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Yield
34%

Identifiers

REACTION_CXSMILES
ClC1C(C[F:9])=CC=CN=1.[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][NH2:17])=[CH:14][CH:13]=1.CC[N:22]([CH:26](C)C)C(C)C.[CH2:29](O)[CH2:30][CH2:31][CH3:32]>CN(C1C=CN=CC=1)C>[F:9][C:32]1[C:26]([NH:17][CH2:16][C:15]2[CH:18]=[CH:19][C:12]([O:11][CH3:10])=[CH:13][CH:14]=2)=[N:22][CH:29]=[CH:30][CH:31]=1

Inputs

Step One
Name
Quantity
10.53 g
Type
reactant
Smiles
ClC1=NC=CC=C1CF
Name
Quantity
12.5 mL
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Name
Quantity
16.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCC)O
Name
Quantity
150 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrated in vacuum

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC=CC1)NCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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